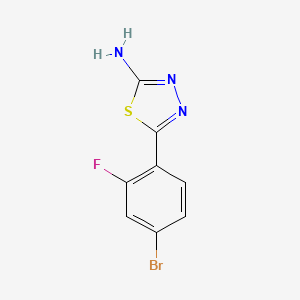

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-bromo-2-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the thiadiazole ring.

(2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: Contains a similar bromo-fluoro-phenyl group but has different functional groups and applications.

Uniqueness

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other compounds with similar phenyl groups but different heterocyclic systems.

Biologische Aktivität

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

- Molecular Formula : C₈H₅BrFN₃S

- Molecular Weight : 274.11 g/mol

- CAS Number : 299937-74-9

The biological activity of this compound primarily revolves around its interaction with cellular pathways associated with cancer proliferation and apoptosis. Thiadiazole derivatives are known for their ability to induce cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

- Cell Cycle Arrest : Research indicates that this compound can significantly arrest the cell cycle at various phases depending on the specific cancer cell type. For instance, it has shown efficacy in arresting MCF-7 (breast cancer) cells at the G2/M phase, which is crucial for cellular division .

- Induction of Apoptosis : The compound enhances the Bax/Bcl-2 ratio, promoting apoptosis through intrinsic pathways. This was evidenced by increased levels of caspase 9 in treated cells .

- Cytotoxicity : The compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example, it has demonstrated an IC50 value of 12.5 µM against MCF-7 cells, indicating significant antitumor activity compared to other compounds .

Biological Activity Data

The following table summarizes the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Cell cycle arrest at G2/M phase |

| A549 | 0.2 | Induction of apoptosis |

| HeLa | 4.2 | Increased Bax/Bcl-2 ratio |

| HepG2 | 8.35 | Cell cycle arrest and DNA damage |

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives, including this compound:

- Anticancer Activity : A study published in MDPI reported that derivatives similar to this compound exhibited significant antitumor activity against breast cancer cells (MCF-7) and liver cancer cells (HepG2). The introduction of electron-withdrawing groups like bromine enhanced their potency .

- Selectivity Index Evaluation : Selectivity indices were calculated to assess the safety profile of these compounds against normal mammalian cells (Vero cells). Compounds similar to this compound showed low cytotoxic effects on normal cells while maintaining high efficacy against cancer cells .

- Mechanistic Studies : Further investigations into the apoptotic mechanisms revealed that treatment with this compound led to DNA damage and subsequent activation of apoptotic pathways through caspase activation .

Eigenschaften

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYTTRMHZPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589672 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299937-74-9 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.